![molecular formula C20H28O2 B12290984 3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)
3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-méthoxy-7,13-diméthyl-4,6,7,8,9,11,12,14,15,16-décahydro-1H-cyclopenta[a]phénanthrène-17-one est un composé organique complexe doté d'une structure unique. Il appartient à la classe des dérivés du cyclopenta[a]phénanthrène, qui sont connus pour leurs diverses activités biologiques et leurs applications dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-méthoxy-7,13-diméthyl-4,6,7,8,9,11,12,14,15,16-décahydro-1H-cyclopenta[a]phénanthrène-17-one implique plusieurs étapes, à partir de molécules organiques plus simples. Le processus comprend généralement :
Formation du noyau cyclopenta[a]phénanthrène : Cette étape implique des réactions de cyclisation qui forment la structure du noyau.
Introduction de groupes fonctionnels : Les groupes méthoxy et méthyle sont introduits par des réactions spécifiques telles que la méthylation et la méthoxylation.
Purification : Le composé final est purifié en utilisant des techniques telles que la chromatographie pour garantir une pureté élevée.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des réactions à grande échelle avec des conditions optimisées pour maximiser le rendement et minimiser les coûts. L'utilisation de catalyseurs, de températures contrôlées et de pressions est courante pour améliorer l'efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-méthoxy-7,13-diméthyl-4,6,7,8,9,11,12,14,15,16-décahydro-1H-cyclopenta[a]phénanthrène-17-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Halogènes, nucléophiles tels que les amines ou les alcools.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des alcools, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que des halogénures ou des éthers.
Applications de la recherche scientifique
Le 3-méthoxy-7,13-diméthyl-4,6,7,8,9,11,12,14,15,16-décahydro-1H-cyclopenta[a]phénanthrène-17-one a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme par lequel le 3-méthoxy-7,13-diméthyl-4,6,7,8,9,11,12,14,15,16-décahydro-1H-cyclopenta[a]phénanthrène-17-one exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Ceux-ci peuvent inclure :
Liaison aux récepteurs : Le composé peut se lier à des récepteurs spécifiques dans les cellules, déclenchant une cascade de réactions biochimiques.
Inhibition enzymatique : Il peut inhiber certaines enzymes, affectant les voies métaboliques.
Modulation de l'expression génique : Le composé peut influencer l'expression de gènes spécifiques, conduisant à des changements dans les fonctions cellulaires.
Applications De Recherche Scientifique
3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors in cells, triggering a cascade of biochemical reactions.
Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Gene expression modulation: The compound may influence the expression of specific genes, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Le 3-méthoxy-7,13-diméthyl-4,6,7,8,9,11,12,14,15,16-décahydro-1H-cyclopenta[a]phénanthrène-17-one peut être comparé à d'autres composés similaires, tels que :
Nérol, éther méthylique : Un autre composé avec un groupe méthoxy, mais avec une structure de base différente.
11,17-Dihydroxy-17-(2-hydroxyacétyl)-10,13-diméthyl-2,6,7,8,9,11,12,14,15,16-décahydro-1H-cyclopenta[a]phénanthrène-3-one : Un composé avec une structure de base similaire mais des groupes fonctionnels différents.
Propriétés
Formule moléculaire |
C20H28O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-17,19H,5-11H2,1-3H3 |
Clé InChI |
IPJVMXOAIRAKHC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(=O)C4(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


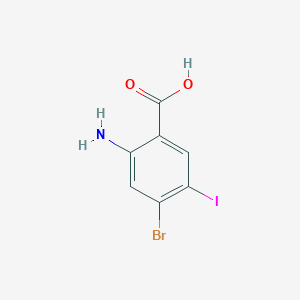
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290908.png)
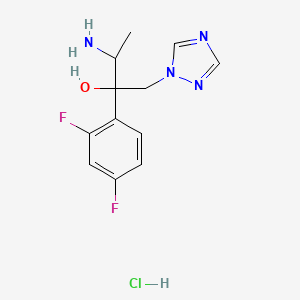
![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide](/img/structure/B12290925.png)
![6-[[3-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290933.png)
![8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12290941.png)
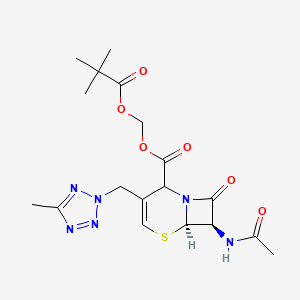
![17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)
![6-[(4-chlorophenyl)methyl]-1-N-methyl-2H-quinazoline-1,2,4-triamine](/img/structure/B12290959.png)
![N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12290961.png)
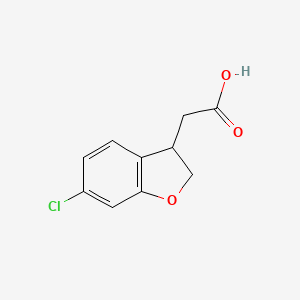
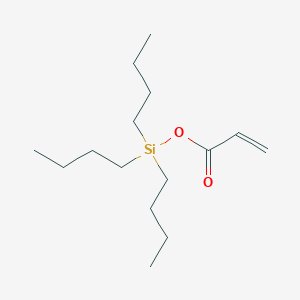

![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
